O-(4-Chloro-3-fluorobenzyl)hydroxylamine
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Overview
Description
O-(4-Chloro-3-fluorobenzyl)hydroxylamine: is a chemical compound characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Chloro-3-fluorobenzyl)hydroxylamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: O-(4-Chloro-3-fluorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the reagents used
Scientific Research Applications
O-(4-Chloro-3-fluorobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O-(4-Chloro-3-fluorobenzyl)hydroxylamine involves its ability to act as a nucleophile due to the presence of the hydroxylamine group. This allows it to participate in various chemical reactions, including the formation of oximes and hydrazones. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- O-(2-Chloro-4-fluorobenzyl)hydroxylamine
- O-(4-Fluoro-benzyl)-hydroxylamine
Comparison: O-(4-Chloro-3-fluorobenzyl)hydroxylamine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C7H7ClFNO |
---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
O-[(4-chloro-3-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7ClFNO/c8-6-2-1-5(4-11-10)3-7(6)9/h1-3H,4,10H2 |
InChI Key |
YTMFTKIDJNCCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CON)F)Cl |
Origin of Product |
United States |
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